AK 275

calpain cathepsin B selectivity

Select AK 275 for reproducible calpain research. Unlike cathepsin B-cross-reactive inhibitors like MDL-28170, its superior selectivity ensures observed anti-apoptotic or cytoskeletal effects are truly calpain-mediated. Use as a validated 0.6 µM IC50 reference standard for benchmarking novel neuroprotectants, or for ex vivo myelin integrity assays where it achieves 64% MBP protection. Avoid experimental variability from generic 'calpain inhibitor' mixtures by choosing the defined (4S)-stereoisomer with established potency.

Molecular Formula C20H31N3O4
Molecular Weight 377.5 g/mol
CAS No. 158798-83-5
Cat. No. B1664478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAK 275
CAS158798-83-5
SynonymsAK 275
AK-275
AK275
CX 275
CX-275
CX275
Z-Leu-Abu-CONH-CH2CH3
Molecular FormulaC20H31N3O4
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C20H31N3O4/c1-4-22-19(25)16(21)10-11-18(24)17(12-14(2)3)23-20(26)27-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,21H2,1-3H3,(H,22,25)(H,23,26)/t16?,17-/m0/s1
InChIKeyRRFZCPNRFPSQMK-DJNXLDHESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AK 275 (CAS 158798-83-5): A Key Calpain Inhibitor for Focal Ischemia and Spinal Cord Degeneration Research Procurement


AK 275 (Z-Leu-Abu-CONH-CH2CH3) is a potent, cell-permeable, and reversible dipeptide α-ketoamide inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain), a class of calcium-activated neutral cysteine proteases [1]. It is the active stereoisomer of the diastereomeric mixture CX275, distinguished by its specific (4S)-configuration [2][3]. This compound is primarily utilized in basic research as a tool to dissect calpain-mediated pathology in models of acute central nervous system (CNS) trauma, focal cerebral ischemia, and neurodegeneration [4]. AK 275 represents a foundational compound in the calpain inhibitor field, offering a well-characterized chemical probe for investigating protease-dependent axonal degeneration and neuroprotection.

AK 275 (158798-83-5) vs. General Calpain Inhibitors: Why Direct Substitution is Scientifically Unjustified


Procurement of a generic 'calpain inhibitor' without precise specification of the chemical entity AK 275 introduces significant experimental variability and risks misinterpretation of data. The calpain inhibitor class encompasses diverse chemotypes—including peptide aldehydes (e.g., MDL-28170), epoxides, and α-ketoamides (e.g., AK275, AK295)—each with distinct selectivity profiles across protease families and unique physiochemical properties governing cell permeability and stability [1]. Furthermore, even among close structural analogs like the α-ketoamide AK295, well-documented differences in potency and substrate-specific inhibition exist [2]. Interchanging these compounds without accounting for these quantitative disparities directly confounds dose-response relationships and the interpretation of calpain-specific effects versus off-target protease inhibition [1]. Therefore, the selection of AK 275 must be driven by its specific, quantifiable performance metrics against defined comparators.

AK 275 (158798-83-5) Comparative Performance: Quantitative Evidence for Differentiated Calpain Inhibition


AK 275 vs. MDL-28170: Divergent Selectivity Profiles Warrant Distinct Experimental Applications

AK 275 and MDL-28170, while both calpain inhibitors, exhibit profoundly different selectivity profiles. MDL-28170 is a potent inhibitor of both calpain (Ki ≈ 10 nM) and the off-target protease cathepsin B (Ki ≈ 25 nM) [1]. This dual inhibition significantly complicates the attribution of any observed biological effect solely to calpain blockade when using MDL-28170. In contrast, AK 275, a dipeptide α-ketoamide, is known for much weaker inhibition of cathepsin B relative to calpain [2]. This makes AK 275 the preferred research tool for experiments requiring a more calpain-selective intervention, minimizing confounding data from cathepsin B inhibition.

calpain cathepsin B selectivity off-target effects protease inhibition

Direct Comparison: AK 275 (IC50 0.6 µM) Demonstrates Equivalent Potency to AK295 on Purified m-Calpain In Vitro

In a direct comparative study using a purified m-calpain caseinolytic assay, AK 275 and its structural analog AK295 exhibited equivalent potency, both achieving 50% inhibition at a concentration of 0.6 µM [1]. This establishes AK 275 as a reference compound with comparable on-target biochemical activity to AK295, a widely cited calpain inhibitor. This data provides a quantitative benchmark for verifying compound activity and ensuring experimental consistency when switching between these two α-ketoamide inhibitors.

m-calpain enzyme inhibition IC50 caseinolytic activity AK295

Superior Protection of Myelin Basic Protein (MBP) Degradation by AK 275 vs. AK295 in Spinal Cord Tissue

Despite equivalent potency against purified m-calpain, AK 275 and AK295 diverge in their functional efficacy in a more complex tissue environment. In a rat spinal cord ex vivo model, AK 275 (at 10 µM) inhibited calcium-mediated degradation of myelin basic protein (MBP) by 64%, whereas AK295 provided only 37% inhibition at the same concentration [1]. This demonstrates that AK 275 exhibits significantly greater functional protection of myelin integrity in a biologically relevant tissue context.

myelin basic protein neuroprotection spinal cord injury ex vivo AK295

AK 275's In Vivo Therapeutic Window: A 75% Reduction in Infarct Volume with a 3-Hour Post-Occlusion Delay

The in vivo translational potential of AK 275 is distinguished by a clinically meaningful therapeutic window. In a rat model of focal cerebral ischemia (MCAO), supracortical perfusion of AK 275 (10-200 µM) initiated 3 hours after arterial occlusion resulted in a 75% reduction in cortical infarct volume [1]. This robust post-ischemic protection is a critical differentiator for drug discovery programs, as many neuroprotective candidates fail to demonstrate efficacy when administered after the onset of injury.

focal ischemia in vivo neuroprotection stroke model infarct volume therapeutic window

AK 275 (158798-83-5) in Practice: Validated Application Scenarios for Scientific Procurement


Definitive Tool for Isolating Calpain-Specific Effects in Protease Studies

Utilize AK 275 as a primary calpain inhibitor in experiments where minimizing off-target cathepsin B inhibition is critical for data interpretation [1]. Unlike broad-spectrum inhibitors like MDL-28170 (potent against cathepsin B), AK 275's superior selectivity ensures that observed phenotypic changes (e.g., reduced apoptosis, preserved cytoskeleton) can be more confidently attributed to calpain blockade. Ideal for mechanistic studies in neurodegeneration, cancer cell migration, and muscle cell biology where protease specificity is paramount [1].

Validated Positive Control for Neuroprotection in CNS Trauma and Ischemia Models

Employ AK 275 as a benchmark reference compound for evaluating novel neuroprotective agents in preclinical models of stroke and spinal cord injury (SCI) [2][3]. Its well-documented efficacy in reducing infarct volume (75% reduction at 3h post-MCAO) [2] and protecting myelin (64% inhibition of MBP degradation) [3] provides a rigorous baseline. This allows for direct, quantitative comparison of the therapeutic window and functional protection offered by new chemical entities or biologics.

Ex Vivo Myelin Preservation Assays for Demyelinating Disease Research

AK 275 is optimally suited for ex vivo assays of myelin integrity, such as the rat spinal cord model described by James et al., where it demonstrates superior protection of myelin basic protein (MBP) degradation compared to AK295 (64% vs. 37% inhibition at 10 µM) [3]. Procure AK 275 to establish a robust and sensitive ex vivo system for screening compounds that may prevent calpain-mediated myelin breakdown, a key pathological feature in multiple sclerosis and traumatic nerve injury [3].

Reference Compound for In Vitro Calpain Enzyme Assays with Established Potency

For routine in vitro enzyme assays, AK 275 provides a well-characterized reference point with an established IC50 of 0.6 µM against purified m-calpain [3]. This quantitative data allows for the standardization of experimental protocols and direct comparison of data across different studies and laboratories. Use AK 275 to validate assay conditions, normalize inter-experimental variability, and benchmark the potency of novel calpain-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AK 275

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.